molecular formula C20H19ClN2O3 B2962642 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide CAS No. 946316-09-2

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide

Cat. No.: B2962642
CAS No.: 946316-09-2
M. Wt: 370.83
InChI Key: JOAMIQXZIJWWBA-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide is a complex organic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves the formation of the oxazole ring followed by the introduction of the acetamide group. The synthetic route may include the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound serves as an intermediate in the synthesis of other complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is being explored for its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide can be compared with other oxazole derivatives, such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-25-18-5-3-2-4-14(18)10-11-22-20(24)13-17-12-19(26-23-17)15-6-8-16(21)9-7-15/h2-9,12H,10-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAMIQXZIJWWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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